Lipophilicity Differentiation from Positional Isomer
Computed physicochemical properties show a quantifiable difference in lipophilicity between the target compound and its positional isomer, 3-ethyl-1-methyl-1,4-diazepane-2,5-dione. This is a critical parameter for predicting membrane permeability, metabolic stability, and chromatographic behavior [1][2].
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.5 [1] |
| Comparator Or Baseline | 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione: -0.3 [2] |
| Quantified Difference | Δ LogP = 0.2 |
| Conditions | Computational prediction using XLogP3 algorithm; data from PubChem entries [1][2] |
Why This Matters
A delta of 0.2 logP units can translate to a measurable difference in reverse-phase HPLC retention time and potentially impact cell permeability, making isomer selection non-trivial for standardized assays.
- [1] PubChem. Compound Summary for CID 64882569, 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione. National Library of Medicine (US), National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/64882569 View Source
- [2] PubChem. Compound Summary for CID 64881885, 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione. National Library of Medicine (US), National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/64881885 View Source
